molecular formula C11H12O3 B8393251 5-Methyl-6-chromanic acid

5-Methyl-6-chromanic acid

Cat. No. B8393251
M. Wt: 192.21 g/mol
InChI Key: SBYIWHPHFZBCCN-UHFFFAOYSA-N
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Patent
US05672723

Procedure details

To a mixture of 57.8 g of a solid containing 80% of 1-(5-methylchroman-6-carbonyl)-2-t-butyl hydrazine and 20% of 1-(5-methylchroman-6-carbonyl)-1-t-butyl hydrazine and 900 ml of water was added 100 ml of concentrated hydrochloric acid at room temperature and then the the resultant was heated under reflux for 30 minutes. After cooling with ice and water, the resulting crystals were filtered to obtain 7.11 g of 5-methyl-6-chromanic acid in a yield of 16.8% (which had a purity of 99.5% by peak area from HPLC analysis and a melting point of 207° to 208° C.). An 50% aqueous solution of sodium hydroxide was added to the filtrate to pH 8 followed by extraction with dichloromethane to obtain 45.8 g of 1-(5-methylchroman-6-carbonyl)-2-t-butyl hydrazine in a yield of 79.1% (which had a purity of 99.8% by peak area from HPLC analysis and a melting point of 146° to 148° C. while which contained not more than 0.1% by peak area of 1-(5-methylchroman-6-carbonyl)-1-t-butyl hydrazine from HPLC analysis).
[Compound]
Name
solid
Quantity
57.8 g
Type
reactant
Reaction Step One
Name
1-(5-methylchroman-6-carbonyl)-2-t-butyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(5-methylchroman-6-carbonyl)-1-t-butyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([C:12](NNC(C)(C)C)=[O:13])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][O:7]2.CC1C(C(N(C(C)(C)C)N)=O)=CC=C2C=1CCC[O:26]2.Cl>O>[CH3:1][C:2]1[C:11]([C:12]([OH:13])=[O:26])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][O:7]2

Inputs

Step One
Name
solid
Quantity
57.8 g
Type
reactant
Smiles
Step Two
Name
1-(5-methylchroman-6-carbonyl)-2-t-butyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2CCCOC2=CC=C1C(=O)NNC(C)(C)C
Name
1-(5-methylchroman-6-carbonyl)-1-t-butyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2CCCOC2=CC=C1C(=O)N(N)C(C)(C)C
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the the resultant was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCCOC2=CC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.11 g
YIELD: PERCENTYIELD 16.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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